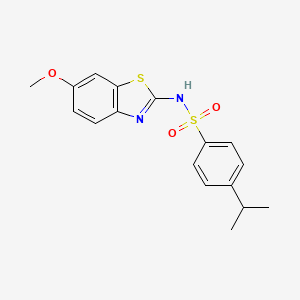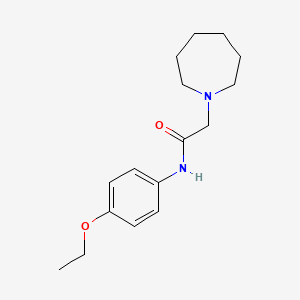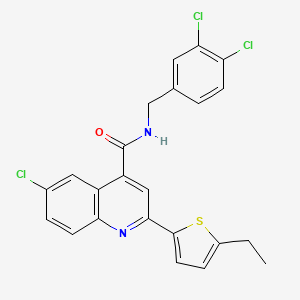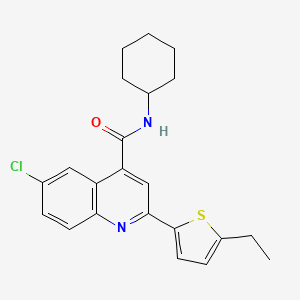![molecular formula C23H18FN3O2 B4267223 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4267223.png)
2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide
説明
2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention for its potential use in the treatment of various types of cancer. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells, making it a promising candidate for further research.
作用機序
The mechanism of action of 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide involves its inhibition of certain enzymes that are involved in the growth and survival of cancer cells. Specifically, this compound targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, both of which play a crucial role in the development and progression of cancer.
Biochemical and Physiological Effects:
2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its potential as an anti-cancer agent.
実験室実験の利点と制限
One of the main advantages of using 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide in lab experiments is its specificity for the BTK and ITK enzymes. This allows researchers to target these enzymes specifically, without affecting other cellular processes. However, one limitation of using 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide is its potential toxicity, which must be carefully monitored in order to ensure its safety for use in humans.
将来の方向性
There are several potential future directions for research involving 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide. One area of focus could be the development of new formulations or delivery methods for this compound, in order to improve its efficacy and minimize potential side effects. Additionally, further studies could be conducted to investigate the potential use of 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide in combination with other anti-cancer agents, in order to enhance its effectiveness against various types of cancer. Overall, the potential of 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide as an anti-cancer agent makes it an exciting area of research for scientists and clinicians alike.
科学的研究の応用
2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide has been the subject of numerous scientific studies, with researchers investigating its potential use in the treatment of various types of cancer. In particular, this compound has been shown to be effective against certain types of lymphoma and leukemia, as well as solid tumors such as breast and lung cancer.
特性
IUPAC Name |
(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c24-22-6-2-1-5-19(22)16-29-21-9-7-17(8-10-21)12-20(13-25)23(28)27-15-18-4-3-11-26-14-18/h1-12,14H,15-16H2,(H,27,28)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICOYJQEWFVTJH-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NCC3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NCC3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4267154.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267157.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267166.png)
![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B4267176.png)

![ethyl 4-(4-butylphenyl)-2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4267194.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4267199.png)
![4-(4-chloro-2-methylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4267212.png)


![2-(3-chlorophenyl)-3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4267243.png)
